GP 11

Antitumor activity Podophyllotoxin derivatives Sarcoma-180

GP 11 is a spin-labeled podophyllotoxin for researchers needing equipotent antitumor activity with significantly lower immunosuppression than etoposide in immunocompetent models. It uniquely induces mitotic accumulation, unlike etoposide's mitotic index reduction, and serves as an essential benchmark for podophyllotoxin SAR studies. Ideal for mechanistic G2/M arrest and in vivo tumor model investigations. Standard research packaging available; contact us for bulk or custom synthesis inquiries.

Molecular Formula C31H39N4O10-
Molecular Weight 627.7 g/mol
CAS No. 87435-55-0
Cat. No. B1230701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP 11
CAS87435-55-0
SynonymsGP 11
GP-11
N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide
Molecular FormulaC31H39N4O10-
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C
InChIInChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1
InChIKeyZDNKVESNZAJGCN-XZIDKQEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GP 11 (CAS 87435-55-0): A Spin-Labeled Podophyllotoxin Derivative with Differentiated Immunosuppressive Profile


GP 11 (CAS 87435-55-0) is a spin-labeled derivative of podophyllotoxin, chemically defined as N'-podophyllic acid-N-[3-(2,2,5,5-tetramethyl pyrrolinenyloxy)] semicarbazide, with the molecular formula C31H39N4O10 and a molecular weight of approximately 627.7 g/mol [1]. It was developed through modifications to the D-ring of the podophyllotoxin scaffold and has been characterized as a potential anticancer agent [2].

Why GP 11 Cannot Be Substituted with Other Podophyllotoxin Derivatives in Immunocompromised Model Systems


Podophyllotoxin derivatives exhibit diverse mechanisms of action and toxicity profiles, making direct substitution scientifically unsound. While etoposide (VP-16) is a clinically established topoisomerase II inhibitor, its immunosuppressive side effects can confound studies in immunocompetent models. GP 11, however, demonstrates a quantifiably weaker immunosuppressive effect compared to VP-16 at equitoxic doses [1]. Furthermore, GP 11 and VP-16 exert differential effects on cell cycle progression and mitotic index, indicating distinct downstream cellular responses [2]. Substituting GP 11 with another derivative without accounting for these quantitative differences would introduce uncontrolled variables in both in vitro and in vivo experiments.

Quantitative Differentiation of GP 11 from Etoposide (VP-16) in Anticancer Assays


Equipotent Antitumor Activity at Equitoxic Doses: GP 11 vs. Etoposide

GP 11 was directly compared to etoposide (VP-16) in a head-to-head study. The antitumor activity of GP 11 was found to be similar to that of etoposide when administered at equitoxic doses across multiple mouse transplantable tumor models [1].

Antitumor activity Podophyllotoxin derivatives Sarcoma-180

Reduced Immunosuppressive Effects: A Key Differentiator for GP 11 vs. Etoposide

A direct head-to-head comparison revealed that the immunosuppressive effects of GP 11 were quantifiably weaker than those of etoposide (VP-16) [1].

Immunosuppression Drug toxicity In vivo models

Differential Impact on Mitotic Index: GP 11 Increases While Etoposide Decreases

In a direct head-to-head comparison using human lymphoid leukemia Molt 4B cells, GP 11 increased the mitotic index, whereas etoposide (VP-16) reduced it [1].

Cell cycle Mitotic index Mechanism of action

Differential Cell Cycle Arrest: Stronger G2/M and Weaker S Phase Arrest for GP 11

Flow cytometric analysis demonstrated that GP 11 induced stronger G2/M phase arrest and weaker S phase arrest compared to etoposide (VP-16) in a direct head-to-head comparison [1].

Cell cycle arrest G2/M phase Flow cytometry

Structural Rationale for GP 11 Differentiation: D-Ring Modification

A review of podophyllotoxin derivatives identifies GP 11 as a product of D-ring modification. This specific modification yields a compound that is almost equipotent with etoposide, distinguishing it from modifications of the A-ring (which show less activity) and B-ring (which lead to loss of activity) [1].

Structure-activity relationship Podophyllotoxin Drug design

Recommended Research Applications for GP 11 Based on Quantitative Evidence


Investigating Cell Cycle Regulation with Reduced Immunosuppressive Confounders

For in vivo studies in immunocompetent mouse models (e.g., Sarcoma-180, P388 leukemia), GP 11 is preferable to etoposide due to its equipotent antitumor activity and its quantitatively weaker immunosuppressive effects [1]. This allows researchers to study tumor biology and drug response without the confounding variable of severe immune suppression.

Dissecting Differential G2/M versus S Phase Arrest Mechanisms

Researchers aiming to study the specific cellular consequences of G2/M arrest, as opposed to S phase arrest, should select GP 11 over etoposide. Flow cytometry data confirms that GP 11 induces a stronger G2/M block and a weaker S phase block compared to etoposide in Molt 4B cells [2]. This differential profile makes it a precise tool for mechanistic studies.

Studying Drug-Induced Mitotic Accumulation

In contrast to etoposide, which reduces the mitotic index, GP 11 uniquely increases the mitotic index in human lymphoid leukemia cells [3]. This property makes GP 11 a specific and valuable agent for experiments designed to investigate the pathways leading to mitotic arrest or accumulation, distinct from the typical anti-mitotic or topoisomerase II inhibitor phenotypes.

Validating the Role of D-Ring Modifications in Podophyllotoxin Activity

In structure-activity relationship (SAR) studies of podophyllotoxins, GP 11 serves as a key reference compound. Its D-ring modification preserves antitumor activity comparable to etoposide, in contrast to A- or B-ring modifications that diminish or abolish activity [4]. This makes GP 11 an essential benchmark for evaluating new derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GP 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.